N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-13(2,3)11-16-17-12(22-11)15-10(19)8-5-4-7(14)6-9(8)18(20)21/h4-6H,1-3H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJJFNSCPQWWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting pivaloyl chloride with thiosemicarbazide under controlled conditions.
Nitration and Chlorination: The aromatic ring is nitrated and chlorinated to introduce the nitro and chloro groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Formation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development.
Agriculture
In agriculture, derivatives of this compound are investigated for their herbicidal and fungicidal properties. They can be used to protect crops from pests and diseases, thereby improving agricultural productivity.
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of corrosion inhibitors and other protective coatings.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- Molecular Weight : 278.29 g/mol
- Key Features : Ethyl group at C5 of the thiadiazole ring; benzamide lacks the 4-chloro substituent.
- The absence of the 4-chloro group may weaken hydrophobic interactions in biological systems .
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Benzamide Modifications
5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Core Structure : Thiazole (instead of thiadiazole) with a substituted phenyl group.
- Key Features : 4-Methoxy-3-methylphenyl on thiazole; benzamide retains 5-chloro and 2-nitro groups.
- The additional methyl group may enhance steric effects .
2-Chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Heterocyclic Core Variations
N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide
- Core Structure : Thiazole with tert-butyl and triazolylmethyl substituents.
- Key Features : Triazole introduces hydrogen-bonding capability; benzamide has only a 2-chloro substituent.
- Synthesis : Prepared via benzoyl chloride and amine coupling, similar to methods for the target compound .
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide
Comparative Data Table
Biological Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13ClN4O3S
- Molecular Weight : 314.78 g/mol
This compound is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its significant biological activities including antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-thiadiazole exhibit promising antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
- Antifungal Activity : The compound also shows activity against various fungal strains, with some derivatives exhibiting MIC values lower than established antifungal agents like itraconazole .
Antitumor Activity
Recent studies indicate that 1,3,4-thiadiazole derivatives possess antitumor properties. For example:
- In vitro Studies : Compounds similar to this compound have shown broad-spectrum antitumor activity with GI50 values (concentration required to inhibit cell growth by 50%) in the micromolar range across various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes crucial for microbial and cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, leading to apoptosis.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The study highlighted that compounds with nitro and chloro substituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another study investigated the anticancer potential of thiadiazole derivatives against various cancer cell lines. The results indicated that certain modifications on the thiadiazole ring led to improved cytotoxicity against specific cancer types .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chloro-2-nitrobenzamide?
- Methodological Answer : The synthesis typically involves coupling a thiadiazole amine derivative with a benzoyl chloride precursor. For example, 5-amino-1,3,4-thiadiazole derivatives can react with substituted benzoyl chlorides (e.g., 4-chloro-2-nitrobenzoyl chloride) in the presence of a base like triethylamine or pyridine. Solvents such as dichloromethane or pyridine are used under reflux conditions (70–90°C) for 6–12 hours . Post-reaction, the product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture (2:1) to enhance purity .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Characterization employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly the tert-butyl group (δ ~1.3 ppm for H NMR) and nitro group (δ ~150 ppm for C NMR).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1520 cm (nitro group).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H] at m/z 384.8).
- X-ray Crystallography : For precise structural elucidation, using programs like SHELXL .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally similar thiadiazole derivatives exhibit:
- Antimicrobial Activity : Inhibition of bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) growth via disruption of cell wall synthesis .
- Anticancer Potential : Pro-apoptotic effects in cancer cell lines (e.g., MCF-7) through inhibition of PFOR enzymes or kinase pathways .
Initial screening should follow protocols like broth microdilution (for antimicrobial assays) or MTT-based cytotoxicity tests (for anticancer activity) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies should systematically modify functional groups:
- Nitro Group Replacement : Substitute with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess impact on bioactivity.
- tert-Butyl Isosteres : Test bulkier (e.g., adamantyl) or smaller (e.g., methyl) substituents to evaluate steric effects.
Biological assays (e.g., IC determination) paired with computational docking (e.g., AutoDock Vina) can link structural changes to activity trends .
Q. What strategies optimize reaction yields and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency.
- Coupling Agents : Employ EDC/HOBt for amide bond formation to reduce side reactions .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiadiazole or nitro groups.
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) for >95% purity .
Q. How can data contradictions in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed cell passage numbers, consistent bacterial inoculum sizes).
- Impurity Analysis : Use HPLC-MS to identify byproducts interfering with activity .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
Q. What crystallographic methods determine the compound’s structure?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.
- Refinement : Use SHELXL for structure solution, with hydrogen atoms placed geometrically and refined using a riding model.
- Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., N–H⋯N dimers) using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
